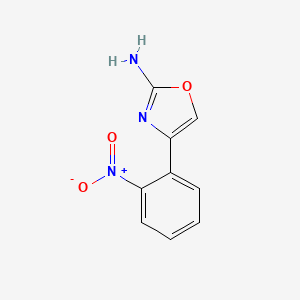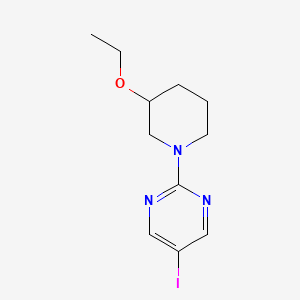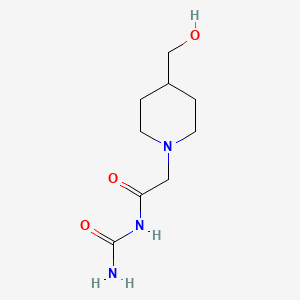
(R)-5-Bromo-2-(3-methylpiperazin-1-yl)pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-5-Bromo-2-(3-methylpiperazin-1-yl)pyrimidine is a heterocyclic compound that contains both a pyrimidine ring and a piperazine ring. The bromine atom at the 5-position of the pyrimidine ring and the methyl group on the piperazine ring contribute to its unique chemical properties. This compound is of interest in various fields of scientific research due to its potential biological activities and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-5-Bromo-2-(3-methylpiperazin-1-yl)pyrimidine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 5-bromopyrimidine and 3-methylpiperazine.
Nucleophilic Substitution: The 5-bromopyrimidine undergoes nucleophilic substitution with 3-methylpiperazine under basic conditions to form the desired product. Common bases used in this reaction include sodium hydride or potassium carbonate.
Reaction Conditions: The reaction is typically carried out in an aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures (80-100°C) to facilitate the substitution reaction.
Industrial Production Methods
In an industrial setting, the synthesis of ®-5-Bromo-2-(3-methylpiperazin-1-yl)pyrimidine can be scaled up using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can further enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
®-5-Bromo-2-(3-methylpiperazin-1-yl)pyrimidine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom at the 5-position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions to modify the functional groups on the piperazine ring.
Coupling Reactions: The pyrimidine ring can participate in coupling reactions such as Suzuki or Heck coupling to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiolate. The reactions are typically carried out in polar aprotic solvents like DMF or DMSO.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used in coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups at the 5-position of the pyrimidine ring, while coupling reactions can produce more complex heterocyclic compounds.
Aplicaciones Científicas De Investigación
®-5-Bromo-2-(3-methylpiperazin-1-yl)pyrimidine has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: It is investigated as a potential drug candidate for the treatment of various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of ®-5-Bromo-2-(3-methylpiperazin-1-yl)pyrimidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or interfere with DNA replication in cancer cells, thereby exerting its anticancer effects.
Comparación Con Compuestos Similares
®-5-Bromo-2-(3-methylpiperazin-1-yl)pyrimidine can be compared with other similar compounds, such as:
5-Bromo-2-(piperazin-1-yl)pyrimidine: Lacks the methyl group on the piperazine ring, which may affect its biological activity and binding affinity.
2-(3-Methylpiperazin-1-yl)pyrimidine: Lacks the bromine atom at the 5-position, which may influence its reactivity and chemical properties.
5-Chloro-2-(3-methylpiperazin-1-yl)pyrimidine: Contains a chlorine atom instead of bromine, which may result in different reactivity and biological activity.
The uniqueness of ®-5-Bromo-2-(3-methylpiperazin-1-yl)pyrimidine lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity, making it a valuable compound for various research applications.
Propiedades
Fórmula molecular |
C9H13BrN4 |
|---|---|
Peso molecular |
257.13 g/mol |
Nombre IUPAC |
5-bromo-2-[(3R)-3-methylpiperazin-1-yl]pyrimidine |
InChI |
InChI=1S/C9H13BrN4/c1-7-6-14(3-2-11-7)9-12-4-8(10)5-13-9/h4-5,7,11H,2-3,6H2,1H3/t7-/m1/s1 |
Clave InChI |
HKVIEYTUIUUSLK-SSDOTTSWSA-N |
SMILES isomérico |
C[C@@H]1CN(CCN1)C2=NC=C(C=N2)Br |
SMILES canónico |
CC1CN(CCN1)C2=NC=C(C=N2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-[4-(propan-2-yloxy)phenyl]furan-2-carboxamide](/img/structure/B14912718.png)
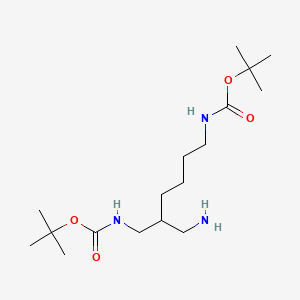
![N'-[1-(4-fluorophenyl)ethylidene]-4-hydroxybenzohydrazide](/img/structure/B14912726.png)

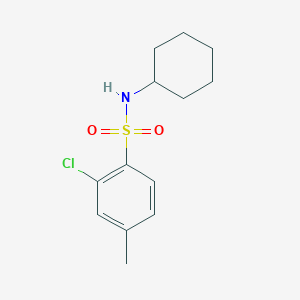
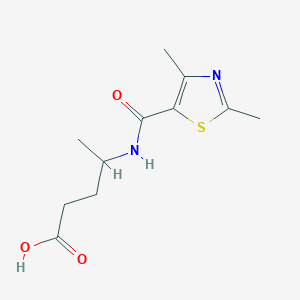
![7-Methyl-7-azaspiro[3.5]nonan-1-amine dihydrochloride](/img/structure/B14912735.png)

